2-Chloro-6-iodopyridine
Overview
Description
2-Chloro-6-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3ClIN. It is a valuable compound in organic synthesis due to its unique reactivity and the presence of both chlorine and iodine atoms on the pyridine ring .
Mechanism of Action
Target of Action
Halogenated pyridines, such as 2-chloro-6-iodopyridine, are often used in the synthesis of various bioactive compounds . These compounds can interact with a wide range of biological targets depending on their specific structures and functional groups.
Mode of Action
The mode of action of this compound is largely dependent on the specific biochemical context in which it is used. As a halogenated pyridine, it can participate in various chemical reactions to form complex structures. The iodine and chlorine substituents can be replaced through nucleophilic substitution reactions, enabling the synthesis of a wide range of bioactive compounds .
Biochemical Pathways
The exact effects would depend on the nature of the synthesized compound and its interaction with biological targets .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it could have good bioavailability .
Result of Action
As a building block in the synthesis of bioactive compounds, its effects would likely be indirect and highly dependent on the specific compounds that are synthesized .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-iodopyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes involves the binding of this compound to the active site, leading to inhibition of enzyme activity. This compound also interacts with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins. For example, it can inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Additionally, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, resulting in changes in metabolite levels and metabolic flux . These effects can lead to alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It acts as an inhibitor of cytochrome P450 enzymes by binding to the heme group in the enzyme’s active site, preventing substrate access and subsequent metabolism . This compound also inhibits kinases by binding to their ATP-binding sites, blocking phosphorylation events essential for signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and air can lead to gradual degradation, affecting its potency and efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including persistent inhibition of enzyme activity and alterations in cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively inhibit specific enzymes and signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the inhibition of essential metabolic enzymes and accumulation of toxic metabolites . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . It can inhibit the metabolism of other compounds by competing for the active site of these enzymes, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can be metabolized by phase II enzymes, such as glucuronosyltransferases, resulting in the formation of conjugated metabolites that are more easily excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and enzymes . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . The localization and accumulation of this compound in certain cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its biochemical activity. It can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct this compound to these compartments, enhancing its efficacy and specificity . The subcellular distribution of this compound can also affect its stability and degradation, influencing its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-iodopyridine can be synthesized through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, 2-chloropyridine can be iodinated at the 6-position using iodine and a suitable catalyst . Another method involves the direct chlorination and iodination of pyridine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
2-Chloro-6-iodopyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: A halopyridine with similar reactivity but lacks the chlorine atom.
2-Chloropyridine: A chlorinated pyridine derivative without the iodine atom.
3-Iodopyridine: Another iodopyridine isomer with the iodine atom at the 3-position.
Uniqueness
2-Chloro-6-iodopyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-6-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-2-1-3-5(7)8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAOLINSZGYDOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596605 | |
Record name | 2-Chloro-6-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258506-66-0 | |
Record name | 2-Chloro-6-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-6-iodopyridine in the synthesis of 5,5′-dialkyl-6,6′-dichloro-2,2′-bipyridines?
A1: this compound serves as a crucial building block in the synthesis of 5,5′-dialkyl-6,6′-dichloro-2,2′-bipyridines. The research paper highlights that 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones are excellent precursors for synthesizing these functionalized 2-iodo-6-chloropyridines []. These pyridines then undergo a palladium-catalyzed coupling reaction to produce the target 5,5′-dialkyl-6,6′-dichloro-2,2′-bipyridines []. This synthetic route highlights the importance of this compound as a key intermediate in achieving the desired bipyridine structure.
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